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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the

immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or β5i)[1][2]. The

immunoproteasome is a specialized form of the proteasome predominantly expressed in

hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By

selectively targeting LMP7, and to a lesser extent LMP2 (β1i), ONX-0914 modulates immune

responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6]

[7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the

immunoproteasome in various disease models and a potential therapeutic agent for

autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].

These application notes provide a comprehensive overview of the in vivo use of ONX-0914
TFA in mice, including established protocols, dosage regimens, and summaries of its effects in

various experimental models.

Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies involving the in vivo

administration of ONX-0914 in mice.

Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice
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Mouse
Model

Disease/
Applicati
on

Dosage
Administr
ation
Route

Frequenc
y

Vehicle Source

SMARTA

T-cell

Activation /

LCMV

Infection

10 mg/kg
Subcutane

ous (s.c.)

Single

dose 2h

before

infection

Not

specified
[8]

C57BL/6J

Diabetic

Cardiomyo

pathy

(STZ-

induced)

Not

specified

Not

specified

Not

specified

Not

specified
[3]

BALB/c

Malaria (P.

berghei

ANKA)

5-50 mg/kg

Intraperiton

eal (i.p.),

Per Oral

(p.o.)

4

consecutiv

e days

10%

DMSO,

10%

Tween-80,

80% DDW

[5]

mdx

Duchenne

Muscular

Dystrophy

10 mg/kg
Subcutane

ous (s.c.)

Every other

day (Days

2, 4, 6)

Not

specified
[2]

LDLr-/-
Atheroscler

osis
10 mg/kg

Intraperiton

eal (i.p.)

3 times

weekly for

7 weeks

4% DMSO

in PBS
[9]

C57BL/6

Colitis

(DSS-

induced)

10 mg/kg
Subcutane

ous (s.c.)

Every other

day

10%

Captisol,

10 mM

sodium

citrate

[10]

NSG

Acute

Lymphobla

stic

Leukemia

(ALL)

15 mg/kg
Subcutane

ous (s.c.)

Not

specified

10 mM

sodium

citrate,

10%

Captisol

[6][11]
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NMRI

Viral

Myocarditis

(CVB3)

Not

specified

Not

specified

Daily for 8

days

Not

specified
[12]

Nude Mice

Glioblasto

ma

Xenograft

Not

specified

Not

specified

Daily for 15

days

Not

specified
[13]

Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models
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Disease Model Key Findings Quantitative Effect Source

T-cell Activation

(LCMV)

Attenuated T-cell

activation.

~45% less up-

regulation of CD69

and CD25 on CD4+ T

cells.

[8]

Diabetic

Cardiomyopathy

Ameliorated cardiac

dysfunction, inhibited

endothelial-

mesenchymal

transition (EndMT).

Reversed the

increased levels of

αSMA and Vimentin

and the decreased

levels of VE-cadherin.

[3]

Glioblastoma

In combination with

temozolomide (TMZ),

reduced tumor

progression.

Significant tumor

regression compared

to TMZ alone.

[13][14]

Malaria (P. berghei)

Suppressed parasite

growth and increased

survival.

>95% parasite

suppression after 4

days; ED₅₀ of 7.62

mg/kg (p.o.) and 6.52

mg/kg (i.p.).

[5]

Duchenne Muscular

Dystrophy

Short-term treatment

showed no

detrimental effects on

muscle structure or

function.

No significant change

in strength, walking

speed, or

inflammatory

infiltration.

[2]

Atherosclerosis

Reduced

atherosclerotic lesion

size and white

adipose tissue mass.

28.4% reduction in

lesion size in the

aortic root.

[9]

Colitis

Decreased the

frequency of Th17

cells in the lamina

propria.

Significant reduction

in Th17 cell frequency,

especially on day 8

post-colitis induction.

[10]
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Acute Lymphoblastic

Leukemia

Significantly delayed

tumor growth in

orthotopic xenografts.

Tumor growth delay

was comparable to

bortezomib in the

initial 3 weeks.

[6][7]

Experimental Protocols
Protocol 1: Preparation of ONX-0914 TFA for In Vivo Administration

NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful

in vivo administration.

Method 1: Cyclodextrin-based Formulation (for s.c. injection)

This method is suitable for subcutaneous administration and has been used in autoimmune

and oncology models[6][10].

Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin (e.g., Captisol®) in 10

mM sodium citrate buffer (pH 6.0).

Weigh the required amount of ONX-0914 TFA powder.

Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a

10 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the required

concentration is 2.5 mg/mL).

Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.

Use the freshly prepared solution for injection.

Method 2: DMSO-based Formulation (for i.p. injection)

This method is suitable for intraperitoneal administration but care must be taken to minimize

DMSO concentration to avoid toxicity[9].

Dissolve ONX-0914 TFA in 100% DMSO to create a concentrated stock solution.
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On the day of injection, dilute the stock solution in a suitable sterile carrier such as

phosphate-buffered saline (PBS).

The final concentration of DMSO in the injected volume should be kept to a minimum, ideally

below 5%[9]. For example, to achieve a 4% DMSO solution, dilute 40 µL of the DMSO stock

into 960 µL of sterile PBS.

Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914[9].

Vortex well before drawing into the syringe.

Protocol 2: General Protocol for Administration in Mice

Subcutaneous (s.c.) Administration

Gently restrain the mouse, for example, by scruffing the loose skin over the neck and

shoulders.

Lift the skin to form a "tent" in the interscapular region.

Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.

Aspirate briefly to ensure the needle has not entered a blood vessel.

Slowly inject the prepared ONX-0914 solution (typically 100-150 µL).

Withdraw the needle and gently apply pressure to the injection site for a few seconds.

Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Administration

Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to

shift away from the injection site.

Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to

prevent damage to the bladder or cecum.
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Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.

Aspirate briefly to ensure the needle has not entered the intestine or bladder.

Slowly inject the prepared ONX-0914 solution.

Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-

0914 and its primary mechanism of action.
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Phase 1: Preparation

Phase 2: Experimentation

Phase 3: Analysis

Animal Model Selection
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ONX-0914 TFA Preparation
(Vehicle: Captisol or DMSO/PBS)

Baseline Measurement
(e.g., Body Weight, Tumor Volume)

In Vivo Administration
(s.c. or i.p.)

Treatment Period
(e.g., 3x weekly for 7 weeks)

Tissue Collection
(Spleen, Tumor, Heart, etc.)

Endpoint Analysis
(e.g., Histology, Flow Cytometry)

Data Interpretation
& Statistical Analysis

Click to download full resolution via product page

Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.
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Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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